Bioactive Compounds in Edible Bird's Nest: A Technical Guide for Researchers and Drug Development Professionals
Bioactive Compounds in Edible Bird's Nest: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Edible Bird's Nest (EBN), a delicacy in traditional Chinese medicine, is derived from the saliva of swiftlets of the genus Aerodramus. For centuries, it has been consumed for its purported therapeutic properties. Modern scientific inquiry has begun to unravel the complex biochemical composition of EBN, revealing a rich source of bioactive compounds with potential applications in pharmacology and drug development. This technical guide provides an in-depth overview of the key bioactive components of EBN, their quantitative analysis, detailed experimental protocols for their study, and insights into the signaling pathways they modulate.
Quantitative Composition of Edible Bird's Nest
The biochemical makeup of EBN is subject to variation based on factors such as the swiftlet species, geographical origin, and harvesting practices. However, extensive research has established a general compositional profile, which is summarized below.
Proximate Analysis
EBN is primarily composed of proteins and carbohydrates, with smaller amounts of ash, moisture, and lipids.
| Component | Concentration Range (%) | Reference(s) |
| Crude Protein | 53.03 - 66.9 | [1],[2],[3],[4],[5],[6],[7],[8],[9] |
| Carbohydrate | 19.57 - 46.47 | [1],[2],[3],[5],[6],[7],[8],[9] |
| Moisture | 10.8 - 24.3 | [2],[3],[5],[7],[9] |
| Ash | 2.1 - 7.4 | [2],[3],[4],[5],[6],[7],[8],[9] |
| Crude Fat | 0.07 - 1.3 | [1],[2],[3],[4],[5],[6],[7],[8],[9] |
Amino Acid Profile
The high protein content of EBN is comprised of a wide array of essential and non-essential amino acids. The concentrations of the most abundant amino acids are presented below.
| Amino Acid | Concentration Range ( g/100g or %) | Reference(s) |
| Aspartic Acid | 3.58 - 9.80 | [10],[11],[12],[5],[7],[13] |
| Glutamic Acid | 8.1 - 9.61 | [10],[7] |
| Serine | 3.74 - 9.50 | [11],[12],[5],[13] |
| Leucine | 4.1 - 5.30 | [10],[7] |
| Lysine | 0.74 - 5.44 | [10],[12],[7] |
| Phenylalanine | 2.2 - 4.49 | [10],[11] |
| Proline | 2.2 - 8.81 | [10],[12],[13] |
| Valine | 2.7 - 3.3 | [10] |
Mineral Content
EBN is a source of various essential minerals, with calcium and sodium being the most predominant.
| Mineral | Concentration Range (mg/100g) | Reference(s) |
| Calcium (Ca) | 68 - 735.45 | [1],[2],[3],[14] |
| Sodium (Na) | 187.9 - 682.14 | [1],[2],[3],[14] |
| Magnesium (Mg) | 92.9 - 344 | [1],[2],[3],[14] |
| Potassium (K) | 6.3 - 138 | [1],[2],[14] |
| Sulfur (S) | 211.32 - 240.16 | [3] |
| Iron (Fe) | 0.68 - 1.13 | [3] |
| Zinc (Zn) | 0.44 - 0.76 | [3] |
| Copper (Cu) | 0.88 - 2.34 | [3] |
Sialic Acid Content
Sialic acid, particularly N-acetylneuraminic acid (Neu5Ac), is a key bioactive carbohydrate in EBN, believed to contribute to many of its therapeutic effects.
| Sialic Acid Derivative | Concentration Range | Reference(s) |
| Total Sialic Acid | 0.7 - 9% | [2],[15],[6] |
| Free Sialic Acid | 95.55 - 135.04 mg/kg | [15] |
| N-acetylneuraminic acid (Neu5Ac) | Varies significantly with geographical location | [1] |
Key Bioactive Compounds and Their Associated Signaling Pathways
The therapeutic potential of EBN is attributed to a synergistic interplay of its bioactive constituents, which modulate various cellular signaling pathways.
Glycoproteins and Sialic Acid
The major components of EBN are glycoproteins, which are proteins covalently linked to oligosaccharides.[10][16] Sialic acid is a terminal monosaccharide on these glycan chains and is a critical player in EBN's bioactivity.
Signaling Pathway Involvement:
-
PI3K/Akt Signaling Pathway: Glycoproteins like lactoferrin and ovotransferrin in EBN have been shown to improve insulin (B600854) signaling by activating the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[10] Sialic acid itself has also been demonstrated to improve insulin signaling.[10]
Caption: PI3K/Akt signaling pathway activated by EBN bioactive compounds.
Bioactive Peptides
Enzymatic hydrolysis of EBN proteins yields a variety of bioactive peptides with specific biological activities.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: Peptides derived from EBN have been shown to inhibit ACE, an enzyme that plays a key role in regulating blood pressure.[17]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: EBN-derived peptides can also inhibit DPP-IV, an enzyme involved in glucose metabolism, suggesting a potential role in managing type 2 diabetes.[17]
Modulation of Inflammatory and Proliferative Pathways
EBN extracts have been demonstrated to influence signaling cascades involved in inflammation and cell proliferation.
-
NF-κB and AP-1 Signaling: EBN extract can induce the expression of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) through the activation of NF-κB and AP-1 (p44/42 MAPK and p38 MAPK) signaling pathways, thereby promoting the proliferation of human adipose-derived stem cells.[17]
Caption: EBN-mediated activation of NF-κB and AP-1 signaling pathways.
-
Nrf2-ARE Antioxidant Pathway: EBN has been shown to suppress intracellular reactive oxygen species (ROS) levels and promote the transcription of the Nrf2-ARE signaling pathway, which is a key regulator of cellular antioxidant responses.[2][18]
Caption: EBN's role in the Nrf2-ARE antioxidant signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for the analysis of key bioactive compounds in EBN.
Proximate Analysis (AOAC Official Methods)
-
Moisture Content (AOAC Method 930.15):
-
Weigh approximately 4 g of the EBN sample into a pre-weighed dish.
-
Dry the sample in a standard hot air oven at 105°C until a constant weight is achieved.
-
Calculate the moisture content as the percentage of weight loss.[1]
-
-
Ash Content (AOAC Method 942.05):
-
Weigh approximately 2 g of the dried EBN sample into a pre-weighed crucible.
-
Incinerate the sample in a muffle furnace at 550°C until a white or grayish-white ash is obtained.
-
Cool the crucible in a desiccator and weigh.
-
Calculate the ash content as the percentage of the remaining residue.[1]
-
-
Crude Fat (AOAC Method 920.39 - Soxhlet Extraction):
-
Weigh approximately 2 g of the dried EBN sample and place it in a thimble.
-
Extract the fat using a Soxhlet apparatus with petroleum ether as the solvent for a minimum of 4 hours.
-
Evaporate the solvent from the collection flask and dry the flask containing the extracted fat.
-
Calculate the crude fat content as the percentage of the weight of the extracted fat.[1]
-
-
Crude Protein (AOAC Method 2001.11 - Kjeldahl Method):
-
Digest a known weight of the EBN sample with concentrated sulfuric acid in the presence of a catalyst to convert nitrogen to ammonium (B1175870) sulfate.
-
Distill the ammonia (B1221849) into a standard acid solution after making the digest alkaline.
-
Titrate the excess acid to determine the amount of nitrogen.
-
Calculate the crude protein content by multiplying the percentage of nitrogen by a conversion factor of 6.25.[2]
-
Amino Acid Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Hydrolysis:
-
Weigh approximately 0.3 g of the EBN sample into a hydrolysis tube.
-
Add 5 mL of 6 N HCl.
-
Hydrolyze at 110°C for 24 hours.
-
Cool the sample, filter, and dilute to a known volume with distilled water.[10]
-
-
Chromatographic Conditions:
-
Column: AccQ Tag (3.9 × 150 mm).
-
Mobile Phase A: 200 mL AccQ Tag Eluent A diluted to 2 L with Milli-Q water.
-
Mobile Phase B: 60% acetonitrile (B52724).
-
Gradient Elution: A linear gradient from 100% A to 65% A over 32 minutes, followed by a wash and re-equilibration.
-
Detection: Fluorescence detector with excitation at 250 nm.[10]
-
Mineral Analysis by Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
-
Sample Digestion (AOAC Method 985.35):
-
Weigh approximately 1 g of the ground EBN sample.
-
Digest the sample in a mixture of 65% nitric acid (HNO₃) and 30% hydrogen peroxide (H₂O₂) using a microwave digester at 220°C for 45 minutes until a clear solution is obtained.[1]
-
-
ICP-OES Analysis:
-
Aspirate the digested sample solution into the ICP-OES instrument.
-
Analyze for major and trace minerals (e.g., Ca, K, Mg, Na, P, S, Fe, Mn, Cu, Zn) at their respective wavelengths.
-
Quantify the mineral concentrations against standard solutions.[1]
-
Sialic Acid Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of 1.0% tetrahydrofuran (B95107) aqueous solution (containing 0.5% phosphoric acid and 0.15% 1-butylamine) and acetonitrile (95:5, V/V).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at 230 nm or Fluorescence Detector (FLD) with excitation at 230 nm and emission at 425 nm.[19][20]
-
Bioactive Peptide Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Protein Extraction and Hydrolysis:
-
Extract soluble proteins from ground EBN.
-
Hydrolyze the protein extract using a specific enzyme (e.g., trypsin).[17]
-
-
LC-MS/MS Analysis:
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Assay
-
Reaction Mixture:
-
Pre-incubate the EBN peptide solution with ACE solution in a suitable buffer (e.g., borate (B1201080) buffer) for 10 minutes at 37°C.
-
Add the substrate, Hippuryl-His-Leu (HHL), to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Termination and Detection:
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and redissolve the hippuric acid in water.
-
Measure the absorbance at 228 nm using a UV-Visible spectrophotometer.
-
Calculate the percentage of ACE inhibition relative to a control without the inhibitor.[21]
-
In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Assay
-
Reaction Mixture:
-
Prepare a reaction mixture containing the EBN peptide solution, DPP-IV enzyme, and the substrate Gly-Pro-p-nitroanilide in a Tris-HCl buffer (pH 8.0).
-
Incubate the mixture in a 96-well plate at 37°C for 60 minutes.
-
-
Detection:
-
Measure the absorbance of the released p-nitroanilide at 405 nm.
-
Calculate the percentage of DPP-IV inhibition compared to a control without the inhibitor.[22]
-
Experimental Workflows for Biological Activity Assessment
Immunomodulatory Effects Assessment
References
- 1. Edible Bird’s Nest: Recent Updates and Industry Insights Based On Laboratory Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edible bird’s nest, an Asian health food supplement, possesses anti-inflammatory responses in restoring the symptoms of atopic dermatitis: An analysis of signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edible bird’s nest modulate intracellular molecular pathways of influenza A virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Wound Healing Activity Peptidome of Edible Bird's Nest Protein Hydrolysate and the In Silico Evaluation of Its Transport and Absorption Potential in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dvs.gov.my [dvs.gov.my]
- 7. researchgate.net [researchgate.net]
- 8. The Potential Use of Sialic Acid From Edible Bird’s Nest to Attenuate Mitochondrial Dysfunction by In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Revealing Edible Bird Nest as Novel Functional Foods in Combating Metabolic Syndrome: Comprehensive In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunostimulatory Effect of Edible Bird’s Nest via MAPKs and NF-ĸB Signaling Pathway in RAW 264.7 Macrophages [e-jkfn.org]
- 13. The improvement effects of edible bird's nest on proliferation and activation of B lymphocyte and its antagonistic effects on immunosuppression induced by cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Edible Bird's Nest Prevents High Fat Diet-Induced Insulin Resistance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Morphological and histopathological study of edible bird’s nest on wound healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Edible Bird's Nest Extract-Induced Proliferation of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Edible Bird’s Nest attenuates high fat diet-induced oxidative stress and inflammation via regulation of hepatic antioxidant and inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Anti-Viral and Anti-Inflammatory Properties of Edible Bird’s Nest in Influenza and Coronavirus Infections: From Pre-Clinical to Potential Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
